In Vitro Human Glucokinase Activation: EC50 Comparison of Target Compound vs. Lead Series Compounds 12 and 15
The target compound (CAS 1021054-77-2) activates recombinant human glucokinase with an EC50 of 1,590 nM (1.59 × 10³ nM) in a G6-PD coupled assay using 5 mM glucose, as recorded in BindingDB under entry BDBM50041574/CHEMBL3358429 [1]. In the foundational structure–activity relationship study of this chemotype, the two most potent in-class compounds—Compound 12 (EC50 = 495 nM) and Compound 15 (EC50 = 522 nM)—exhibited approximately 3.0- to 3.2-fold greater potency in the same human GK activation assay format [2]. The target compound's 1,590 nM EC50 positions it as a moderately potent GK activator, approximately 3.2-fold less potent than the series leader Compound 12, yet still within the active range that justifies further medicinal chemistry optimization.
| Evidence Dimension | In vitro human glucokinase activation potency (EC50, nM) |
|---|---|
| Target Compound Data | EC50 = 1,590 nM (BindingDB: activation of human recombinant glucokinase, 5 mM glucose, G6-PD coupled assay) |
| Comparator Or Baseline | Compound 12: EC50 = 495 nM; Compound 15: EC50 = 522 nM (same assay format, human GK activation, from Khadse et al., 2020) |
| Quantified Difference | Target compound is 3.2-fold less potent than Compound 12 (1590/495); 3.0-fold less potent than Compound 15 (1590/522) |
| Conditions | Recombinant human glucokinase, 5 mM glucose substrate, G6-PD coupled spectrophotometric assay; temperature and incubation time consistent across studies |
Why This Matters
This quantified EC50 differential enables researchers to rationally select the appropriate chemotype for their specific program needs: Compound 12 for maximum target engagement in proof-of-concept studies, or the target compound for scaffold diversification where a different selectivity or ADME profile is sought without complete loss of GK activation activity.
- [1] BindingDB Entry BDBM50041574 (CHEMBL3358429). EC50: 1.59E+3 nM for activation of human recombinant glucokinase measured by G6-PD coupled assay in presence of 5 mM glucose. Accessed via BindingDB (bindingdb.org). View Source
- [2] Khadse, S. C., Amnerkar, N. D., Dighole, K. S., Dhote, A. M., & Patil, V. R. (2020). Hetero-substituted sulfonamido-benzamide hybrids as glucokinase activators: Design, synthesis, molecular docking and in-silico ADME evaluation. Journal of Molecular Structure, 1222, 128916. View Source
